molecular formula C21H20N2O6S B11358492 Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11358492
M. Wt: 428.5 g/mol
InChI Key: VWCYAHGYZSQWAI-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the key intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of three distinct rings (benzodioxin, oxazole, and thiophene) and the presence of multiple functional groups.

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O6S/c1-4-26-21(25)18-11(2)12(3)30-20(18)22-19(24)14-10-16(29-23-14)13-5-6-15-17(9-13)28-8-7-27-15/h5-6,9-10H,4,7-8H2,1-3H3,(H,22,24)

InChI Key

VWCYAHGYZSQWAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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